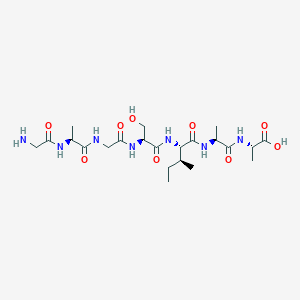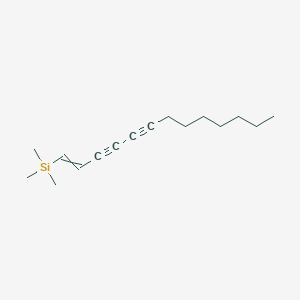![molecular formula C10H13N5O B12598474 2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide CAS No. 642462-96-2](/img/structure/B12598474.png)
2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide is a complex organic compound that features both azetidine and triazene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide typically involves multiple steps. One common method starts with the preparation of azetidine derivatives, which are then reacted with triazene precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Azetidine derivatives: These compounds share the azetidine ring structure and have similar reactivity.
Triazene derivatives: These compounds contain the triazene functional group and exhibit comparable chemical behavior.
Uniqueness
2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide is unique due to the combination of azetidine and triazene groups in a single molecule. This dual functionality provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications.
特性
CAS番号 |
642462-96-2 |
|---|---|
分子式 |
C10H13N5O |
分子量 |
219.24 g/mol |
IUPAC名 |
2-[(azetidin-1-ylamino)diazenyl]benzamide |
InChI |
InChI=1S/C10H13N5O/c11-10(16)8-4-1-2-5-9(8)12-13-14-15-6-3-7-15/h1-2,4-5H,3,6-7H2,(H2,11,16)(H,12,14) |
InChIキー |
DQGGWIZMEOQGFD-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)NN=NC2=CC=CC=C2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)

![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)

![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)

![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
